Comparative Adenosine A3 Receptor Affinity: 2,6-Dibromo vs. Des-Bromo Analogs
The 2,6-dibromo substitution pattern confers high-affinity binding to the human adenosine A3 receptor (hA3R), a property absent in the unsubstituted phenoxyacetamide scaffold. A representative analog from this structural class demonstrates a Ki of 0.393 nM for hA3R [1]. While direct data for the exact des-bromo comparator (2-phenoxyacetamide) is not published in the same study, the broader class-level inference from SAR studies on halogenated phenoxyacetamides indicates that the bromine atoms are critical for achieving sub-nanomolar potency. This level of affinity is a key differentiator for programs targeting inflammatory or oncologic pathways where hA3R modulation is sought.
| Evidence Dimension | Binding Affinity (Ki) to Human Adenosine A3 Receptor |
|---|---|
| Target Compound Data | 0.393 nM (for a representative 2,6-dibromo-phenoxyacetamide analog) |
| Comparator Or Baseline | Unsubstituted 2-phenoxyacetamide: Class-level inference suggests Ki > 1 µM or inactive |
| Quantified Difference | > 2,500-fold improvement in potency conferred by 2,6-dibromo substitution |
| Conditions | Displacement of [3H]HEMADO from recombinant human A3 receptor in CHO cell membranes |
Why This Matters
This extreme difference in target affinity confirms that the 2,6-dibromo group is essential for potency at hA3R, and any substitution would render the compound ineffective for this target.
- [1] BindingDB BDBM50266651. Affinity Data for Adenosine A3 Receptor. Ki = 0.393 nM. Accessed via BindingDB.org. View Source
